SSR411298 - 666860-59-9

SSR411298

Catalog Number: EVT-8855568
CAS Number: 666860-59-9
Molecular Formula: C21H26N2O6
Molecular Weight: 402.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SSR411298 is a selective reversible inhibitor of fatty acid amide hydrolase, a key enzyme involved in the degradation of endocannabinoids such as anandamide. This compound has garnered interest for its potential therapeutic applications in treating stress-related disorders, including post-traumatic stress disorder and depression. SSR411298 enhances endogenous cannabinoid signaling without producing the adverse effects typically associated with direct cannabinoid agonists, making it a promising candidate for further clinical development.

Source and Classification

SSR411298 was developed by Sanofi-Aventis and classified as a fatty acid amide hydrolase inhibitor. It is designed to selectively inhibit the enzyme responsible for the breakdown of endocannabinoids, thereby increasing their levels in the brain. This mechanism is thought to contribute to its anxiolytic and antidepressant-like effects observed in preclinical studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of SSR411298 involves several key steps, starting from commercially available precursors. The compound is synthesized through a series of reactions that include carbamate formation and subsequent purification techniques. Specifically, the synthesis can be summarized as follows:

  1. Starting Materials: The synthesis begins with appropriate amines and carbonyl compounds.
  2. Formation of Carbamate: The reaction of an amine with a carbonyl compound leads to the formation of a carbamate structure.
  3. Purification: The crude product is purified using flash chromatography with ethyl acetate/methanol (95/5) followed by crystallization from ethyl acetate, yielding SSR411298 in a 24% yield .

The final product's structure was confirmed using nuclear magnetic resonance spectroscopy, which provided detailed information about its molecular framework.

Molecular Structure Analysis

Structure and Data

SSR411298 has a complex molecular structure characterized by a specific arrangement of functional groups that contribute to its biological activity. The chemical formula for SSR411298 is C18H22N2O5C_{18}H_{22}N_{2}O_{5}, and its molecular weight is approximately 342.38 g/mol. The compound features:

  • A naphthalene moiety
  • A dioxane ring
  • An amino group attached to an oxoethyl side chain

The stereochemistry of SSR411298 is crucial for its activity, with specific configurations influencing its interaction with fatty acid amide hydrolase .

Chemical Reactions Analysis

Reactions and Technical Details

SSR411298 primarily acts as an inhibitor of fatty acid amide hydrolase through competitive inhibition. In vitro studies have demonstrated that SSR411298 effectively competes with substrates like anandamide for binding to the active site of the enzyme. Key reactions include:

  • Inhibition Assays: Various concentrations of SSR411298 were tested against fatty acid amide hydrolase to determine the half-maximal inhibitory concentration (IC50), which was found to be in the nanomolar range.
  • Kinetic Studies: These studies revealed that SSR411298 alters the enzyme's kinetic parameters, specifically affecting KmK_m and VmaxV_{max} values, indicating its competitive nature .
Mechanism of Action

Process and Data

The mechanism of action for SSR411298 involves the selective inhibition of fatty acid amide hydrolase, leading to increased levels of endocannabinoids in the brain. This elevation enhances cannabinoid receptor signaling without activating these receptors directly, thus avoiding typical side effects associated with cannabinoids.

  • Increased Anandamide Levels: By inhibiting fatty acid amide hydrolase, SSR411298 significantly raises hippocampal levels of anandamide and other related compounds.
  • Behavioral Effects: Preclinical models have shown that SSR411298 produces anxiolytic-like effects under stress conditions and exhibits antidepressant-like activities in various behavioral tests .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

SSR411298 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but has limited solubility in water.
  • Stability: The compound demonstrates reasonable stability under standard laboratory conditions but may require specific storage conditions to maintain integrity over time.

These properties are essential for formulating SSR411298 for potential therapeutic use .

Applications

Scientific Uses

SSR411298 holds promise in various scientific applications, particularly in pharmacology and neuroscience:

  • Research on Endocannabinoid System: It serves as a valuable tool for studying the endocannabinoid system's role in mood regulation and stress response.
  • Potential Therapeutic Agent: Due to its ability to enhance endocannabinoid signaling without significant side effects, SSR411298 is being explored as a treatment option for anxiety disorders, depression, and other stress-related conditions.
  • Clinical Trials: Ongoing clinical trials are assessing its efficacy in treating major depressive disorder and post-traumatic stress disorder .
Introduction to FAAH Inhibition in Neuropsychopharmacology

Role of the Endocannabinoid System in Mood Regulation

The endocannabinoid system is a critical neuromodulatory network comprising endogenous lipid ligands (e.g., anandamide, 2-arachidonoylglycerol), cannabinoid receptors (cannabinoid receptor type 1 and cannabinoid receptor type 2), and metabolic enzymes. This system exerts bidirectional control over emotional homeostasis by regulating synaptic neurotransmission in limbic structures such as the prefrontal cortex, hippocampus, and amygdala. Cannabinoid receptor type 1 activation inhibits presynaptic release of both excitatory (glutamate) and inhibitory (gamma-aminobutyric acid) neurotransmitters, thereby fine-tuning neural circuits involved in stress response, fear extinction, and reward processing [8] [10]. Dysregulation of endocannabinoid signaling is implicated in mood disorders, as evidenced by postmortem studies showing altered cannabinoid receptor type 1 density and fatty acid amide hydrolase expression in the prefrontal cortex of individuals with major depressive disorder [8]. The system’s inherent plasticity—modulated by genetic, epigenetic, and environmental factors—positions it as a pivotal target for novel pharmacotherapies [9] [10].

Rationale for Targeting Fatty Acid Amide Hydrolase in Stress-Related Disorders

Fatty acid amide hydrolase catalyzes the hydrolysis of anandamide and related N-acylethanolamines (e.g., palmitoylethanolamide, oleoylethanolamide). By degrading these bioactive lipids, fatty acid amide hydrolase terminates endocannabinoid signaling and constrains endogenous cannabinoid tone. Preclinical evidence consistently associates heightened fatty acid amide hydrolase activity with pathological stress responses:

  • Chronic Stress Models: Rodents subjected to chronic mild stress or social defeat exhibit elevated fatty acid amide hydrolase expression in the amygdala and prefrontal cortex, concomitant with reduced anandamide levels and depressive-like behaviors [4] [9].
  • Hypothalamic-Pituitary-Adrenal Axis Dysregulation: Fatty acid amide hydrolase inhibition normalizes corticosterone release following chronic (but not acute) stress, suggesting context-dependent effects on hypothalamic-pituitary-adrenal axis function [4].
  • Neuroplasticity Deficits: Increased fatty acid amide hydrolase activity correlates with dendritic atrophy and neurogenesis impairment in the hippocampus, structural changes implicated in depression [9].

Pharmacological inhibition of fatty acid amide hydrolase enhances anandamide signaling without the psychotomimetic effects of direct cannabinoid receptor agonists. This approach circumvents receptor desensitization issues while promoting endogenous cannabinoid activity specifically in hyperactive neural circuits—a phenomenon termed "tonic selectivity" [1] [8].

Table 1: Effects of Fatty Acid Amide Hydrolase Inhibition on Stress Pathways

Biological ProcessEffect of FAAH InhibitionFunctional Outcome
Anandamide SignalingIncreased anandamide levels in synaptic cleftsEnhanced CB1-mediated neuroinhibition
HPA Axis ActivityNormalized corticosterone after chronic stressRestored negative feedback of stress response
Neural PlasticityIncreased BDNF in prefrontal cortex and hippocampusImproved neurogenesis and dendritic remodeling
Inflammatory ResponseReduced pro-inflammatory cytokines (e.g., IL-6, TNF-α)Attenuated neuroinflammation

Selective Reversible Fatty Acid Amide Hydrolase Inhibitor 411298 as a Paradigm for Reversible Fatty Acid Amide Hydrolase Inhibitors

Selective Reversible Fatty Acid Amide Hydrolase Inhibitor 411298 exemplifies the therapeutic potential of mechanistically tailored fatty acid amide hydrolase inhibitors. As a potent, selective, and reversible inhibitor, it increases hippocampal anandamide, palmitoylethanolamide, and oleoylethanolamide concentrations by >70% in mice without affecting 2-arachidonoylglycerol metabolism. Crucially, it lacks the interoceptive, cognitive-impairing, and motor-disrupting properties of direct cannabinoid receptor agonists (e.g., delta-9-tetrahydrocannabinol), underscoring its differentiated mechanism [1].

In rodent models of depression and anxiety, Selective Reversible Fatty Acid Amide Hydrolase Inhibitor 411298 demonstrates context-dependent efficacy:

  • Antidepressant Effects: Robust activity in the rat forced-swim test (reduced immobility) and mouse chronic mild stress model (reversal of sucrose anhedonia) [1].
  • Anxiolytic Effects: Significant reductions in aversive behaviors only under high-stress conditions, such as the mouse defense test battery and social defeat paradigm [1].
  • Maladaptive Behavior Correction: Restoration of adaptive coping strategies following chronic stress exposure, indicating disease-modifying potential [1].

Table 2: Preclinical Profile of Selective Reversible Fatty Acid Amide Hydrolase Inhibitor 411298 in Stress Models

Experimental ModelKey FindingsProposed Mechanism
Rat Forced-Swim TestReduced immobility time (dose-dependent)Enhanced anandamide/CB1 signaling in prefrontal cortex
Mouse Chronic Mild StressReversal of anhedonia and social withdrawalRestoration of mesolimbic dopamine function
Social Defeat ParadigmAttenuated avoidance and hypervigilanceNormalized amygdala glutamatergic transmission
Trauma-Induced AnxietyEfficacy in predator exposure modelsModulation of fear memory consolidation

Selective Reversible Fatty Acid Amide Hydrolase Inhibitor 411298’s efficacy in chronic—but not acute—stress models aligns with fatty acid amide hydrolase’s role in sustaining endocannabinoid tone during prolonged adversity. Its failure in a clinical trial for late-life depression [3] highlights the complexity of translating preclinical results but does not invalidate the fatty acid amide hydrolase inhibition paradigm. Rather, it underscores the need for biomarker-driven patient stratification (e.g., based on fatty acid amide hydrolase gene polymorphisms) and refined clinical trial designs targeting stress-precipitated depression subtypes [10].

Properties

CAS Number

666860-59-9

Product Name

SSR411298

IUPAC Name

(2-amino-2-oxoethyl) N-[3-[5-(6-methoxynaphthalen-1-yl)-1,3-dioxan-2-yl]propyl]carbamate

Molecular Formula

C21H26N2O6

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C21H26N2O6/c1-26-16-7-8-18-14(10-16)4-2-5-17(18)15-11-27-20(28-12-15)6-3-9-23-21(25)29-13-19(22)24/h2,4-5,7-8,10,15,20H,3,6,9,11-13H2,1H3,(H2,22,24)(H,23,25)

InChI Key

OGKKHZMANPWMSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC=C2)C3COC(OC3)CCCNC(=O)OCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.